N-(4-fluorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a morpholine ring, and a hexahydropyrido[2,3-d]pyrimidine core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diaminopyrimidine and a suitable diketone.
Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the core structure.
Attachment of the Fluorophenyl Group: This is usually done via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexahydropyrido[2,3-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the hexahydropyrido[2,3-d]pyrimidine core.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, N-(4-fluorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide might be explored for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs for treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their signaling pathways.
Pathway Interference: The compound might interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- N-(4-bromophenyl)-2-(morpholin-4-yl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- N-(4-methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Uniqueness
N-(4-fluorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Properties
Molecular Formula |
C18H18FN5O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H18FN5O4/c19-10-1-3-11(4-2-10)20-16(26)12-9-13(25)21-15-14(12)17(27)23-18(22-15)24-5-7-28-8-6-24/h1-4,12H,5-9H2,(H,20,26)(H2,21,22,23,25,27) |
InChI Key |
VWNMWZVTAUNPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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